(E)-N-(2-(2-(Trifluoromethyl)-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, more commonly known as TG6-10-1 in scientific literature, is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2. [, ] It demonstrates favorable pharmacokinetic properties allowing for in vivo use, including brain permeability, making it a valuable tool for studying central nervous system diseases. [, ] TG6-10-1 is primarily utilized in preclinical research to investigate the role of the EP2 receptor in various pathological conditions and to explore its potential as a therapeutic target.
TG6-10-1 is a potent and selective antagonist of the prostaglandin E2 receptor subtype EP2, developed for its neuroprotective and anti-inflammatory properties. This compound has shown promise in various preclinical studies, particularly in models of neurological disorders such as status epilepticus and stroke. Its ability to penetrate the blood-brain barrier makes it a valuable candidate for therapeutic applications in neurodegenerative diseases and acute brain injuries.
TG6-10-1 was developed as an analog of the previously identified EP2 antagonist TG4-155, which had limitations in pharmacokinetics, including a short plasma half-life and low brain-to-plasma ratio. The new compound was designed to improve these properties while maintaining selectivity for the EP2 receptor .
TG6-10-1 falls under the category of small molecule antagonists targeting prostaglandin receptors, specifically the EP2 subtype. It is classified as a neuroprotective agent due to its ability to mitigate excitotoxicity and inflammation in the central nervous system.
The synthesis of TG6-10-1 involves multiple steps starting from commercially available starting materials. Key steps include the formation of an acrylamide structure, which is crucial for its biological activity. The process emphasizes high purity and yield, ensuring that the compound can be effectively used in biological assays .
The synthesis typically follows a multi-step organic chemistry protocol, including:
The molecular structure of TG6-10-1 is characterized by its distinct functional groups that facilitate binding to the EP2 receptor. While specific structural formulas are not provided here, it is known that TG6-10-1 features an acrylamide core that enhances its interaction with the receptor.
Molecular weight: Approximately 300 g/mol
Chemical formula: C₁₅H₁₈N₂O₂
Log P (octanol-water partition coefficient): Indicates good lipophilicity, supporting its ability to cross the blood-brain barrier .
TG6-10-1 undergoes specific chemical reactions that are critical for its pharmacological effects:
The compound's efficacy is evaluated through concentration-response curves in various cell lines, where it demonstrates a rightward shift indicative of its antagonistic action without affecting maximal response levels .
TG6-10-1 exerts its neuroprotective effects primarily through inhibition of the EP2 receptor. Activation of this receptor by prostaglandin E2 typically leads to increased cyclic adenosine monophosphate levels, promoting inflammatory pathways that contribute to neuronal injury.
By blocking this receptor, TG6-10-1 reduces excitotoxicity and inflammation in models of brain injury:
TG6-10-1 has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3